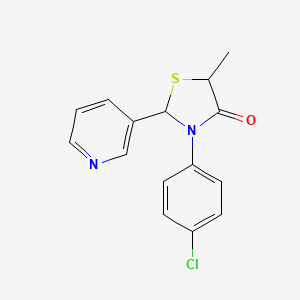![molecular formula C24H17Br2N B8597520 4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine CAS No. 476666-79-2](/img/structure/B8597520.png)
4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine
Overview
Description
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C24H16Br2N. It is a derivative of biphenyl, where two bromine atoms are substituted at the 4 and 4’ positions, and an N,N-diphenylamine group is attached at the 2 position. This compound is known for its applications in various fields, including organic synthesis, material science, and as a precursor for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine typically involves the bromination of N,N-diphenyl[1,1’-biphenyl]-2-amine. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 4’ positions.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological systems and as a probe for investigating molecular interactions.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its bromine and diphenylamine groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: A simpler derivative with only bromine substitutions.
N,N-Diphenyl[1,1’-biphenyl]-2-amine: Lacks the bromine substitutions.
4,4’-Diiodobiphenyl: Similar structure but with iodine atoms instead of bromine.
Uniqueness
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is unique due to the presence of both bromine and diphenylamine groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form complex derivatives makes it valuable in multiple research fields.
Properties
CAS No. |
476666-79-2 |
|---|---|
Molecular Formula |
C24H17Br2N |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
5-bromo-2-(4-bromophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H17Br2N/c25-19-13-11-18(12-14-19)23-16-15-20(26)17-24(23)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H |
InChI Key |
YAHDRZLNGTXHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8597442.png)



![2-{[4-(Bromomethyl)phenyl]methyl}-2-methyl-1,3-dioxolane](/img/structure/B8597468.png)








